2-(2-Ethoxyphenyl)azetidine vs. 3-(2-Ethoxyphenyl)azetidine: Computed Lipophilicity (XLogP3-AA)
The 2-substituted regioisomer exhibits a higher computed XLogP3-AA value (1.8) than the 3-substituted analog (1.7), indicating marginally greater lipophilicity [1][2]. This 0.1 log unit difference, while modest, can translate into measurably distinct chromatographic retention times (e.g., RP-HPLC) and differential partitioning in biphasic reaction systems, which are relevant for purification process design and solubility-driven formulation decisions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-(2-Ethoxyphenyl)azetidine: 1.7 |
| Quantified Difference | Δ = 0.1 log unit higher |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm), 2021.05.07 release |
Why This Matters
This minor difference guides selection when a slightly more lipophilic azetidine building block is preferred for optimizing logD-mediated properties such as passive permeability or organic-phase solubility during synthesis.
- [1] PubChem. 2-(2-Ethoxyphenyl)azetidine, CID 55283089. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-(2-Ethoxyphenyl)azetidine, CID 130160253. National Center for Biotechnology Information. View Source
